REACTION_CXSMILES
|
[CH:1]([C:4]1[N:20]=[C:7]2[CH:8]=[C:9]([NH:12]C(=O)OC(C)(C)C)[CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2].Cl>O1CCCC1>[CH:1]([C:4]1[N:20]=[C:7]2[CH:8]=[C:9]([NH2:12])[CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2]
|
Name
|
tert-butyl 2-isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylcarbamate
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=NN2C(C=C(C=C2)NC(OC(C)(C)C)=O)=N1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension is stirred for 18 hours at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
ADDITION
|
Details
|
the residue diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue (416 mg) is purified by chromatography on a 20 g silicagel column
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NN2C(C=C(C=C2)N)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159 mg | |
YIELD: PERCENTYIELD | 62.3% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |